(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)-1-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O4/c25-20(15-6-4-10-22-13-15)17(12-14-5-3-7-16(11-14)24(26)27)21-23-18-8-1-2-9-19(18)28-21/h1-13H/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGAULNNTVKPCA-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach might include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Nitrophenyl Group Introduction: The nitrophenyl group can be introduced via nitration of a suitable aromatic precursor.
Pyridine Moiety Addition: The pyridine ring can be incorporated through a coupling reaction, such as a Suzuki or Heck reaction.
Final Coupling: The final step involves coupling the benzoxazole, nitrophenyl, and pyridine intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Amino derivatives are common products.
Substitution: Halogenated or nitrated derivatives can be formed.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: It can be a building block for more complex molecules.
Biology
Biological Activity: Compounds with similar structures are often investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug Development: The compound may be explored for potential therapeutic applications.
Industry
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific enzymes or receptors, modulating biochemical pathways. In materials science, its electronic properties would be of interest.
Comparison with Similar Compounds
Structural Analog: (Z)-1-(1H-Imidazol-1-yl)-3-(3-Nitrophenyl)prop-2-en-1-one
Key Differences :
- Heterocycle : Replaces benzoxazole with imidazole (a five-membered ring with two nitrogen atoms).
- Pyridine Absence : Lacks the pyridin-3-yl group present in the target compound.
Experimental Insights :
- Geometry : DFT-optimized bond lengths (e.g., C=O: 1.225 Å, C=C: 1.347 Å) and angles (e.g., C-C=O: 122.4°) using B3LYP/6-311++G(d,p) . These values are typical for α,β-unsaturated ketones.
- Bioactivity : Molecular docking with receptor 3G03 showed a binding energy of −6.89 kcal/mol, forming hydrogen bonds with ARG 324 and ARG 34 . The benzoxazole in the target compound may enhance π-π stacking or introduce additional hydrogen bonds due to its oxygen atom.
Table 1: Comparative Geometrical Parameters
| Parameter | Target Compound (Inferred) | (Z)-Imidazolyl Analog |
|---|---|---|
| C=O Bond Length (Å) | ~1.22 | 1.225 |
| C=C Bond Length (Å) | ~1.34 | 1.347 |
| C-C=O Angle (°) | ~122 | 122.4 |
Structural Analog: (2Z)-3-(Dimethylamino)-1-(Pyridin-3-yl)prop-2-en-1-one
Key Differences :
Functional Impact :
- Solubility : The pyridin-3-yl group may improve aqueous solubility in both compounds, but the nitro and benzoxazole groups in the target compound could lower it.
Chalcone Derivatives with Pyridin-3-yl Groups
- (2E)-3-[4-(Benzyloxy)phenyl]-1-(pyridin-3-yl)prop-2-en-1-one
- (Z)-3-(2,6-Dichlorophenyl)-1-(pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
Crystallographic Insights :
- Packing Motifs : Chalcones with pyridin-3-yl groups often exhibit π-π stacking between aromatic rings and hydrogen bonds involving nitro or hydroxyl substituents . The 3-nitrophenyl group in the target compound may form C–H···O interactions, as seen in related nitroaromatics .
- Software : Structures are typically resolved using SHELXL for refinement and visualized via WinGX/ORTEP .
Biological Activity
The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one is a member of the benzoxazole family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activities associated with this compound, supported by case studies and research findings.
Chemical Structure and Properties
The structure of this compound features a benzoxazole moiety, a nitrophenyl group, and a pyridine ring. The presence of these functional groups contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Bacillus subtilis. The minimal inhibitory concentrations (MICs) for several derivatives are summarized in Table 1.
| Compound | MIC against E. coli (µg/mL) | MIC against B. subtilis (µg/mL) |
|---|---|---|
| Compound A | 32 | 16 |
| Compound B | 64 | 32 |
| Compound C | 16 | 8 |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, compounds with similar structures have shown the ability to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.
A study on related benzoxazole derivatives reported IC50 values against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 5 |
| A549 (lung) | 10 |
| HeLa (cervical) | 7 |
These results indicate that the compound may possess significant cytotoxic effects against multiple cancer types.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may interfere with key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : It is suggested that the compound activates caspases and other proteins involved in the apoptotic pathway, leading to programmed cell death in cancer cells.
Case Studies
Several case studies have explored the efficacy of benzoxazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : In a clinical trial assessing the effectiveness of a related compound against resistant bacterial strains, the compound demonstrated superior activity compared to conventional antibiotics.
- Anticancer Trials : A phase II clinical trial involving patients with advanced solid tumors evaluated a similar benzoxazole derivative. Results indicated a favorable safety profile and promising efficacy, warranting further investigation.
Q & A
Basic: What synthetic strategies optimize the yield of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one?
Answer:
The compound can be synthesized via a Claisen-Schmidt condensation between 2-(1,3-benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one ( ) and 3-nitrobenzaldehyde. Key parameters to optimize include:
- Catalyst selection : Use NaOH or piperidine in ethanol/water mixtures to enhance enolate formation ( ).
- Reaction temperature : Moderate heating (60–80°C) balances reaction rate and stereochemical control for the (Z)-configuration.
- Solvent system : Polar aprotic solvents (e.g., DMF) may improve solubility of nitroaromatic intermediates.
Monitor reaction progress via TLC and purify via column chromatography using ethyl acetate/hexane gradients.
Basic: How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?
Answer:
- NMR : Use 2D techniques (COSY, HSQC) to assign protons and carbons, particularly distinguishing between the benzoxazole and pyridine moieties ( ).
- X-ray crystallography : Resolve stereochemistry (Z-configuration) and intermolecular interactions (e.g., π-π stacking between benzoxazole and nitrophenyl groups) ().
- IR spectroscopy : Confirm carbonyl (C=O) stretching (~1680 cm⁻¹) and nitro (NO₂) asymmetric stretching (~1520 cm⁻¹).
Basic: What preliminary biological assays are suitable for evaluating its pharmacological potential?
Answer:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values ().
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) ().
- Enzyme inhibition : Screen against kinases or cyclooxygenases (COX-2) using fluorometric or colorimetric substrates ().
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Substituent variation : Replace the 3-nitrophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects ().
- Scaffold hybridization : Introduce pyrazolone or triazole moieties to enhance binding diversity ().
- Bioisosteric replacement : Substitute benzoxazole with benzothiazole to compare activity profiles ().
Advanced: How can computational modeling predict target binding modes?
Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with targets like EGFR kinase (PDB: 1M17). Focus on hydrogen bonding with the pyridine nitrogen and nitro group ().
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution ().
Advanced: How to resolve contradictions in reported solubility data across studies?
Answer:
- Solvent screening : Test solubility in DMSO, THF, and aqueous buffers (pH 1–13) using UV-Vis spectroscopy ( ).
- Crystallinity analysis : Compare amorphous vs. crystalline forms via DSC and PXRD to explain variability ().
Advanced: What experimental designs address stability challenges during biological assays?
Answer:
- Degradation studies : Incubate the compound in PBS or serum at 37°C and monitor stability via HPLC at 0, 6, 12, and 24 hours ().
- Light sensitivity : Store solutions in amber vials to prevent nitro group photoreduction ().
Advanced: How to elucidate the reaction mechanism for stereochemical control?
Answer:
- Kinetic studies : Vary reactant concentrations to determine rate laws and identify rate-limiting steps ( ).
- Isotopic labeling : Use deuterated aldehydes to track proton transfer steps via NMR ().
Advanced: What strategies mitigate electronic effects of the nitro group during synthesis?
Answer:
- Microwave-assisted synthesis : Accelerate reaction rates to bypass intermediate degradation ( ).
- Protecting groups : Temporarily mask the nitro group with Boc or acetyl during sensitive steps ().
Advanced: How to validate hypotheses about its anti-inflammatory activity?
Answer:
- NF-κB inhibition assays : Use luciferase reporter gene systems in RAW 264.7 macrophages ().
- Cytokine profiling : Quantify TNF-α and IL-6 levels via ELISA after LPS stimulation ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
